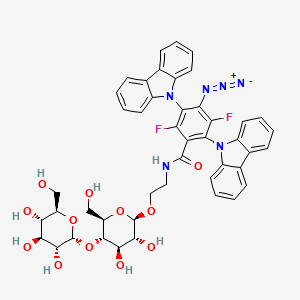
Mal-Cz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-Cz is a maltose-derived fluorescence-on imaging probe primarily used for the detection of Escherichia coli and Staphylococcus aureus . It has a molecular weight of 896.84 g/mol and a chemical formula of C45H42F2N6O12 . This compound is notable for its ability to turn on fluorescence upon binding to specific bacterial targets, making it a valuable tool in microbiological research and diagnostics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Cz involves a photochemical reaction. A solution of the precursor compound (100 mg, 0.183 mmol) is dissolved in methanol (120 mL) and irradiated until the azide peak at 2118 cm^-1 disappears, which typically takes about 30 minutes . This reaction is monitored using infrared spectroscopy to ensure the complete conversion of the precursor to this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain consistency across batches.
化学反应分析
Types of Reactions
Mal-Cz undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group in this compound reacting with alkyne-containing molecules to form triazoles.
Fluorescence turn-on reaction: Upon binding to bacterial targets, this compound exhibits a fluorescence turn-on effect, which is crucial for its application in imaging.
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: These are commonly used in the CuAAC reaction to catalyze the formation of triazoles.
Methanol: Used as a solvent in the photochemical synthesis of this compound.
Major Products
Triazoles: Formed from the CuAAC reaction.
Fluorescent complexes: Formed upon binding to bacterial targets, enabling imaging applications.
科学研究应用
Mal-Cz has a wide range of applications in scientific research, including:
Microbiological research: Used to detect and image Escherichia coli and Staphylococcus aureus.
Diagnostic tools: Employed in the development of diagnostic assays for bacterial infections.
Chemical biology: Utilized in studies involving fluorescence imaging to track bacterial presence and behavior.
作用机制
Mal-Cz exerts its effects through a fluorescence turn-on mechanism. The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules . Upon binding to bacterial targets, the fluorescence of this compound is activated, allowing for the visualization of the bacteria. This mechanism involves the interaction of this compound with specific molecular targets on the bacterial surface, leading to a conformational change that triggers fluorescence.
相似化合物的比较
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but it lacks the specificity for bacterial detection that Mal-Cz offers.
Rhodamine: Similar to fluorescein, rhodamine is a general fluorescent dye without the targeted bacterial detection capability.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to DNA, used in cell imaging but not specific to bacteria.
Uniqueness of this compound
This compound stands out due to its specificity for detecting Escherichia coli and Staphylococcus aureus . Unlike general fluorescent dyes, this compound’s fluorescence is activated upon binding to these bacterial targets, making it a powerful tool for targeted imaging and diagnostics in microbiological research.
属性
分子式 |
C45H42F2N6O12 |
|---|---|
分子量 |
896.8 g/mol |
IUPAC 名称 |
4-azido-2,5-di(carbazol-9-yl)-N-[2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethyl]-3,6-difluorobenzamide |
InChI |
InChI=1S/C45H42F2N6O12/c46-32-31(43(61)49-17-18-62-44-41(60)39(58)42(30(20-55)64-44)65-45-40(59)38(57)37(56)29(19-54)63-45)35(52-25-13-5-1-9-21(25)22-10-2-6-14-26(22)52)33(47)34(50-51-48)36(32)53-27-15-7-3-11-23(27)24-12-4-8-16-28(24)53/h1-16,29-30,37-42,44-45,54-60H,17-20H2,(H,49,61)/t29-,30-,37-,38+,39-,40-,41-,42-,44-,45-/m1/s1 |
InChI 键 |
ONXSHNFAHVAQSR-ILRZTQHASA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4F)N=[N+]=[N-])N5C6=CC=CC=C6C7=CC=CC=C75)F)C(=O)NCCOC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)
![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)

![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)
![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)


![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)
![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)
![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

